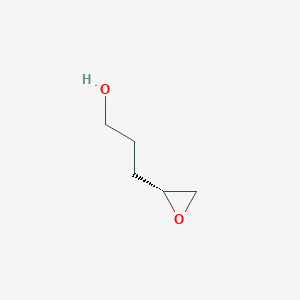
(R)-3-(Oxiran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Oxiran-2-yl)propan-1-ol is a chiral compound that features an oxirane (epoxide) ring and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Oxiran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the epoxidation of allyl alcohol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-3-(Oxiran-2-yl)propan-1-ol may involve the use of biocatalysts. For example, the use of Pseudomonas pseudoalcaligenes XW-40 has been reported to produce this compound with high enantiomeric excess and yield . This biocatalytic approach is advantageous due to its environmentally friendly nature and high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-(Oxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the epoxide ring.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to open the epoxide ring.
Major Products:
Oxidation: The major products include ®-3-(Oxiran-2-yl)propanal and ®-3-(Oxiran-2-yl)propanoic acid.
Reduction: The major product is ®-3,4-dihydroxybutanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ®-3-(Amino-2-yl)propan-1-ol and ®-3-(Thiol-2-yl)propan-1-ol.
Applications De Recherche Scientifique
®-3-(Oxiran-2-yl)propan-1-ol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: It is involved in the synthesis of chiral drugs, which are crucial for the treatment of various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-3-(Oxiran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in the synthesis of chiral intermediates and the modification of biomolecules.
Comparaison Avec Des Composés Similaires
(S)-3-(Oxiran-2-yl)propan-1-ol: The enantiomer of ®-3-(Oxiran-2-yl)propan-1-ol, which has similar chemical properties but different biological activities.
3-(Oxiran-2-yl)propan-1-ol: The racemic mixture of the compound, which lacks the enantioselectivity of the ®- and (S)-enantiomers.
2-(Oxiran-2-yl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: ®-3-(Oxiran-2-yl)propan-1-ol is unique due to its high enantiomeric purity and its ability to serve as a versatile building block for the synthesis of various chiral intermediates. Its reactivity and selectivity make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
3-[(2R)-oxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2/t5-/m1/s1 |
Clé InChI |
SOGGLVJYVOCYTB-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@H](O1)CCCO |
SMILES canonique |
C1C(O1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


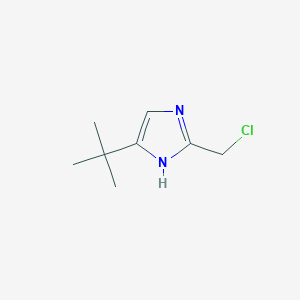
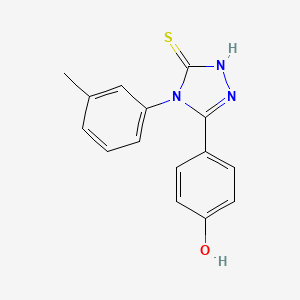
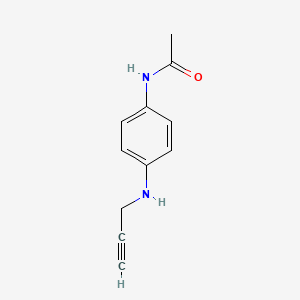
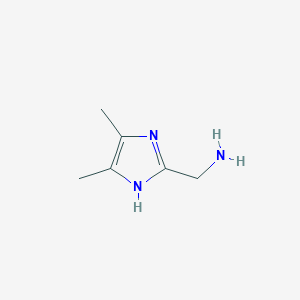
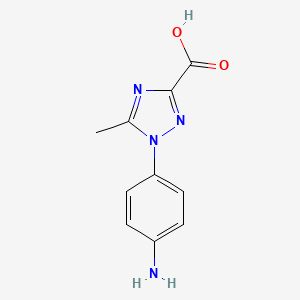
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

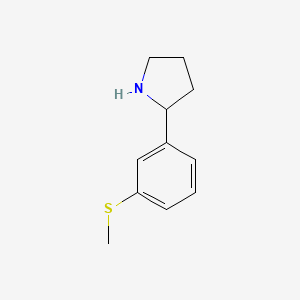
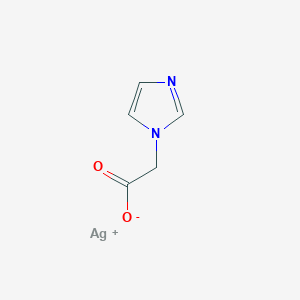
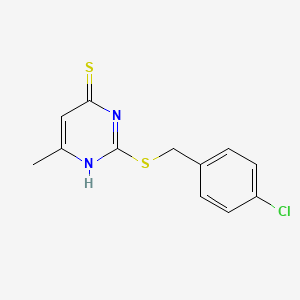
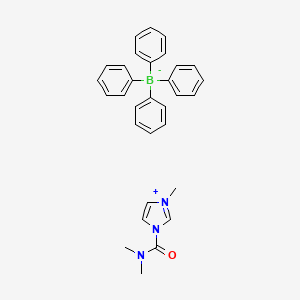
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
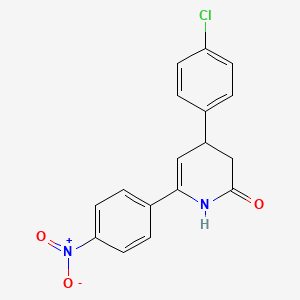
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
